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Compound of Interest

Compound Name: Ethyl isobutyrylacetate

Cat. No.: B043150 Get Quote

Ethyl isobutyrylacetate (EIBA) is a versatile β-keto ester that serves as a crucial intermediate

in a wide array of organic syntheses. Its unique structural features, combining both an ester

and a ketone functional group, allow for a diverse range of chemical transformations, making it

a valuable building block in the pharmaceutical, agrochemical, and fragrance industries. This

guide provides an in-depth overview of its properties, synthesis, and applications, with a focus

on experimental protocols and its role in modern drug development.

Physicochemical and Safety Properties
Ethyl isobutyrylacetate is a flammable, clear liquid with a characteristic fruity odor.[1] A

summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of Ethyl Isobutyrylacetate
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Property Value Source

Molecular Formula C₈H₁₄O₃ [1][2]

Molecular Weight 158.19 g/mol

CAS Number 7152-15-0 [2]

Appearance Clear liquid [1]

Melting Point -9 °C (lit.) [3][4]

Boiling Point 173 °C (lit.) [3][4]

Density 0.98 g/mL at 25 °C (lit.) [3][4]

Refractive Index n20/D 1.425 (lit.) [3][4]

Flash Point 44 °C (111.2 °F) - closed cup

Solubility
Soluble in chloroform and

methanol.
[3][4]

Table 2: Safety and Hazard Information
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Category Information Source

GHS Pictogram GHS02 (Flame)

Signal Word Warning [2]

Hazard Statement
H226: Flammable liquid and

vapor
[2]

Precautionary Statements

P210, P233, P240, P241,

P242, P243, P280,

P303+P361+P353,

P370+P378, P403+P235,

P501

[2]

Storage Class Code 3 (Flammable liquids)

WGK 3

Personal Protective Equipment

Eyeshields, Faceshields,

Gloves, type ABEK (EN14387)

respirator filter.

Synthesis of Ethyl Isobutyrylacetate
Several synthetic routes to ethyl isobutyrylacetate have been developed, each with distinct

advantages depending on the desired scale and purity.

This method involves the deacetylation of an α-acetylated precursor.

Experimental Protocol:

Dissolve 38.8 grams of α-acetyl ethyl isobutyrylacetate in 150 mL of ether in a 500 mL

three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[5]

Cool the mixture to -5°C.[5]

Add 120 mL of pre-cooled 10% ammonia water dropwise while maintaining the temperature

between -5°C and 0°C.[5]
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After the addition is complete, continue the reaction for 2 hours at this temperature.[5]

Separate the ether layer. Extract the aqueous phase twice with 50 mL portions of ether.[5]

Combine the ether layers and add them to 160 mL of 5% hydrochloric acid, stirring at -5°C to

0°C for 2 hours.[5]

Separate the ether layer again and extract the aqueous phase twice with 50 mL portions of

ether.[5]

Combine the final ether layers, wash with a saturated sodium bicarbonate solution, and

evaporate the ether under atmospheric pressure.[5]

Collect the fraction at 48-50°C/670Pa to obtain ethyl isobutyrylacetate. This protocol

reports a yield of 75.2% with a purity of 99.6% (GC).[5]

This process utilizes potassium monoethyl malonate and isobutyryl chloride and is noted for its

simple post-treatment and high product purity.[6]

Experimental Protocol:

In a three-neck flask, add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium

monoethyl malonate. Stir and cool the mixture to 0-5°C.[6]

Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol)

of triethylamine.[6]

Heat the mixture to 35°C over 30 minutes and maintain stirring at this temperature for 6

hours.[6]

Cool the reaction to 0°C and add 6 mL (57 mmol) of isobutyryl chloride dropwise over

approximately 1 hour, keeping the temperature between 0-5°C.[6]

Allow the reaction to proceed at room temperature for 12 hours.[6]

Cool the mixture back to 0°C and carefully add 70 mL of 13% hydrochloric acid, ensuring the

temperature does not exceed 20°C.[6]
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Separate the organic phase. Extract the aqueous layer with toluene (3 x 40 mL).[6]

Combine all organic phases, wash with saturated sodium bicarbonate solution until neutral,

and then wash with 25 mL of saturated brine.[6]

Evaporate the solvent and distill the crude product under reduced pressure to yield the final

product. This method reports a yield of 61%.[6]

Synthesis of Ethyl Isobutyrylacetate (Method 2.2)

Potassium Monoethyl
Malonate

1. Mix KEM in EtOAc
2. Add MgCl2 & TEA
3. Heat (35°C, 6h)

Isobutyryl Chloride

Cool (0°C)
Add Isobutyryl Chloride

React (RT, 12h)

Ethyl Acetate (Solvent) MgCl2 / Triethylamine

Acidic Workup (HCl)
Extraction (Toluene)

Wash & Dry

Distillation

Ethyl Isobutyrylacetate
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Click to download full resolution via product page

Caption: Workflow for the synthesis of EIBA using the MgCl2/TEA method.

An industrial process achieves high yields by reacting methyl isopropyl ketone with diethyl

carbonate.

Experimental Protocol:

Prepare a solution of 400 cc of benzene, 850 cc of diethyl carbonate, 200 cc of hexamethyl

phosphoric acid triamide, and 60 g of sodium hydride (80% in paraffin oil).[7]

Add 10 g of methyl isopropyl ketone to the solution and heat to 70-80°C to initiate the

reaction.[7]

Once the reaction starts, cool the mixture to approximately 30°C.[7]

Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of

benzene dropwise at 30°C.[7]

Let the mixture stand overnight.[7]

Carefully add methanol with cooling, followed by acidification with aqueous hydrochloric acid.

[7]

The workup proceeds as described in the original source, yielding 81% of the final product.

[7]

Applications in Organic Synthesis
Ethyl isobutyrylacetate's reactivity makes it a cornerstone intermediate for synthesizing more

complex molecules, particularly in the pharmaceutical sector.

Hydrolysis: In the presence of an acid or base catalyst, EIBA can be hydrolyzed to yield

isobutyric acid and ethanol.[1]

Transesterification: The ethyl group can be exchanged by reacting EIBA with another alcohol

to synthesize different esters.[1]
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Reduction: Using strong reducing agents like lithium aluminum hydride, the keto and ester

groups can be reduced to their corresponding alcohols.[1]

EIBA is a documented intermediate in the synthesis of several significant pharmaceutical

agents.

Atorvastatin Intermediate: It is a key raw material for preparing intermediates used in the

synthesis of atorvastatin, a widely used cholesterol-lowering drug.[5]

DGAT1 Inhibitors: It serves as a precursor in the synthesis of pyrazinecarboxamide-based

diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment

of obesity.[1]

Atypical Antipsychotics: EIBA is used to synthesize piperazine derivatives that act as

multireceptor atypical antipsychotics, targeting dopamine and serotonin receptors.[1]

Role of EIBA as a Chemical Intermediate

Ethyl Isobutyrylacetate
(EIBA)

Pharmaceuticals Agrochemicals Other Applications

Atorvastatin
Intermediate

precursor for

DGAT1 Inhibitors
(Obesity)
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Atypical Antipsychotics
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Caption: The central role of EIBA as a precursor in various industries.

Conclusion
Ethyl isobutyrylacetate is a fundamentally important chemical intermediate with a broad

spectrum of applications. Its utility is rooted in its straightforward synthesis and the versatile
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reactivity of its β-keto ester moiety. For researchers and professionals in drug development and

fine chemical synthesis, a thorough understanding of EIBA's properties and reaction protocols

is essential for leveraging its full potential in the creation of novel and valuable compounds. The

synthetic pathways and applications detailed in this guide underscore its continued relevance

in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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